Cas no 222035-13-4 (CDK2 inhibitor II)

CDK2 inhibitor II structure
Produktname:CDK2 inhibitor II
CDK2 inhibitor II Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- CDK2 inhibitor II
- CDK2-IN-3
- 4-{2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}benzene-1-sulfonamide
- NCGC00387981-01
- 4-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)benzenesulfonamide
- 4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
- J-014585
- 4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide
- BDBM69898
- Cyclin-dependent kinase 2 Inhibitor II pound>>4-[2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]-benzenesulfonamide
- 4-[2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-hydrazino]benzenesulfonamide
- CHEMBL1532112
- BCP31226
- BDBM7680
- BDBM50202299
- 4-[N''-(5-bromo-2-keto-indol-3-yl)hydrazino]benzenesulfonamide
- 4-[2-(5-bromanyl-2-oxidanylidene-indol-3-yl)hydrazinyl]benzenesulfonamide
- AKOS034451308
- Cyclin-Dependent Kinase 2 Inhibitor II
- Z56762940
- Oxindole-Based Inhibitor 16
- HY-112460
- MLS001174919
- 222035-13-4
- TS-08857
- SMR000592222
- CHEMBL411491
- HMS2890M19
- AKOS040755527
- EX-A7826
- cid_5858639
- HMS3229D07
- 4-[(5-bromo-2-oxo-3-indolyl)hydrazo]benzenesulfonamide
- SCHEMBL15317870
- 4-[2-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]benzenesulfonamide; 4-[(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino]benzenesulfonamide; SC 221409;
- CS-0046087
- CDK2-IN-3 (compound 3)?
-
- Inchi: InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,18H,(H2,16,21,22)(H,17,19,20)
- InChI-Schlüssel: ODZNNZYRBRRREX-UHFFFAOYSA-N
- Lächelt: C1=CC2=C(C=C1Br)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2
Berechnete Eigenschaften
- Genaue Masse: 393.97363
- Monoisotopenmasse: 393.97352g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 3
- Komplexität: 545
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 129Ų
Experimentelle Eigenschaften
- PSA: 113.65
CDK2 inhibitor II Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C228120-2.5mg |
CDK2 inhibitor II |
222035-13-4 | 2.5mg |
$ 58.00 | 2023-04-18 | ||
TRC | C228120-10mg |
CDK2 inhibitor II |
222035-13-4 | 10mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912219-5mg |
Cdk2 Inhibitor II |
222035-13-4 | 98% | 5mg |
¥2,869.20 | 2022-01-14 | |
TRC | C228120-100mg |
CDK2 inhibitor II |
222035-13-4 | 100mg |
$ 782.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70680-5mg |
Cdk2 Inhibitor II |
222035-13-4 | 98% | 5mg |
¥1904.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409D-500 mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 500MG |
¥45,164.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409E-1 g |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 1g |
¥67,689.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409-1mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 1mg |
¥639.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409F-5g |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 5g |
¥195546.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409B-5mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 5mg |
¥2031.00 | 2023-09-05 |
CDK2 inhibitor II Verwandte Literatur
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
222035-13-4 (CDK2 inhibitor II) Verwandte Produkte
- 902515-20-2(2-3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 2228120-14-5(2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid)
- 1221342-49-9(Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate)
- 59656-62-1(2-nitro-4-(pyridin-4-yl)aniline)
- 1213853-61-2(methyl (3S)-3-amino-3-(2-bromo-4,5-dimethoxyphenyl)propanoate)
- 851131-77-6(2-{1-(2,3-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 294877-38-6(1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1480428-14-5(1-(pyridin-3-yl)prop-2-yn-1-one)
- 2248354-89-2(2-{[(Tert-butoxy)carbonyl](4-methyl-1,3-thiazol-2-yl)amino}acetic acid)
- 1807220-61-6(Ethyl 2-bromomethyl-5-cyano-4-hydroxyphenylacetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:222035-13-4)CDK2 inhibitor II

Reinheit:99%/99%/99%/99%/99%
Menge:5mg/10mg/100mg/250mg/1g
Preis ($):176/264/317/381/457